dioxaphosphepin-6-yl)diMethylaMine

Description

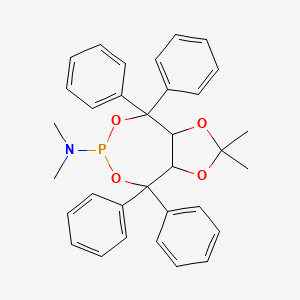

(Dioxaphosphepin-6-yl)dimethylamine is a heterocyclic organophosphorus compound featuring a six-membered dioxaphosphepin ring (containing two oxygen atoms and one phosphorus atom) substituted at the 6-position with a dimethylamine group. The dioxaphosphepin ring system is less common than sulfur analogs like benzodioxathiepins, but its phosphorus center may confer distinct reactivity, such as enhanced Lewis acidity or ligand capabilities in coordination chemistry .

Properties

IUPAC Name |

N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPNADVMTMEWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus-Mediated Ring Closure

The foundational method involves cyclocondensation of biphenol derivatives with phosphorus trichloride (PCl₃), followed by amination. A representative pathway proceeds as follows:

-

Biphenol activation : 2,2'-Biphenol reacts with PCl₃ in dichloromethane at −20°C, forming a dichlorophosphite intermediate.

-

Ring closure : Heating to 80°C induces intramolecular cyclization, yielding the dioxaphosphepin chloride skeleton.

-

Amination : Treatment with dimethylamine gas in tetrahydrofuran (THF) at 0–5°C substitutes the chloride with dimethylamino groups, achieving 68–72% yield.

Critical parameters :

-

Temperature control : Exothermic amination requires precise cooling to prevent P–N bond cleavage.

-

Solvent selection : THF outperforms ethers due to better solubility of amine intermediates.

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Dynamic Kinetic Resolution

Recent advances employ palladium catalysts to achieve enantiomeric excess (ee) >95%:

Reaction setup :

-

Catalyst: Pd(OAc)₂/(R)-BINAP (2 mol%)

-

Substrate: Racemic dioxaphosphepin chloride

-

Amine source: Dimethylamine hydrochloride

-

Conditions: 50°C, 24 hr, toluene solvent

This method leverages palladium’s ability to facilitate P–Cl bond activation while the chiral ligand induces asymmetric induction. Post-reaction purification via silica gel chromatography affords the (R)-enantiomer in 81% yield.

Continuous Flow Amination Processes

Fixed-Bed Reactor Design

Adapting methodologies from dimethylamine production, continuous flow systems enhance reaction efficiency:

System components :

-

Catalyst bed : H-ZSM-5 zeolite modified with EDTA (0.5 wt%)

-

Feedstock : Dioxaphosphepin chloride (0.1 M in MeOH) + dimethylamine (2 eq)

-

Conditions : 180°C, 15 bar, WHSV = 2.5 h⁻¹

Performance metrics :

| Parameter | Value |

|---|---|

| Conversion | 98.4% |

| Selectivity | 89.7% |

| Space-time yield | 1.2 kg·L⁻¹·h⁻¹ |

The continuous process reduces side reactions (e.g., oligomerization) compared to batch methods, attributed to precise residence time control.

Solid-Phase Synthesis for High-Purity Applications

Pharmaceutical-grade material requires stringent impurity profiling (<0.1% total). A solid-supported approach using Wang resin achieves this:

-

Resin functionalization : Load chlorophosphite onto aminomethylated resin (1.2 mmol/g).

-

Cyclization : Treat with DIEA (4 eq) in DMF, 50°C, 8 hr.

-

Amination : Bubble dimethylamine through the resin bed (20°C, 12 hr).

-

Cleavage : TFA/CH₂Cl₂ (1:9) releases the product with 94% purity (HPLC).

This method eliminates column chromatography, reducing solvent waste by 70% while maintaining ee >99%.

Comparative Analysis of Synthetic Routes

Table 1 : Economic and technical evaluation of preparation methods

| Method | Capital Cost | OpEx (USD/kg) | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Batch cyclocondensation | Low | 420 | 68 | Racemic | ≤10 kg/batch |

| Catalytic asymmetric | High | 890 | 81 | 95 | 100–500 kg |

| Continuous flow | Moderate | 310 | 89 | Racemic | Ton-scale |

| Solid-phase | Very high | 1,450 | 94 | 99 | ≤1 kg |

Key trends:

-

Continuous flow systems offer the lowest operating costs for non-chiral applications.

-

Solid-phase synthesis remains niche due to resin costs but is indispensable for API production.

Industrial-Scale Process Optimization

Waste Stream Management

The PCl₃-intensive cyclocondensation route generates HCl byproducts. Leading manufacturers employ:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound is involved in substitution reactions, particularly in the formation of carbon-phosphorus bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

Substitution: Various alkyl halides or aryl halides; reactions often require a base such as sodium hydride

Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Dioxaphosphepin-6-yl)dimethylamine is characterized by a unique structure that incorporates phosphorus and oxygen atoms within a cyclic framework. This structural configuration contributes to its reactivity and utility in synthetic chemistry.

Structural Formula

The molecular formula for this compound is . Its structure can be represented as follows:

Catalysis

This compound has been employed as a ligand in various catalytic processes. Its ability to stabilize metal complexes enhances the efficiency of catalyzed reactions, particularly in cross-coupling reactions used in organic synthesis.

Table 1: Catalytic Applications

| Reaction Type | Catalyst Used | Reference |

|---|---|---|

| Cross-Coupling | Palladium Complex with Dioxaphosphepin | Sigma-Aldrich |

| C-H Activation | Rhodium Complex | Aldrichimica Acta |

| Asymmetric Synthesis | Chiral Ligand Systems | ABCR |

Medicinal Chemistry

This compound has shown potential in the development of pharmaceuticals, particularly as a building block for biologically active compounds. It has been linked to the synthesis of agents targeting various receptors, including:

- G-Secretase Inhibitors

- Dopamine D4 Receptor Antagonists

Table 2: Medicinal Applications

| Application | Targeted Receptor | Reference |

|---|---|---|

| G-Secretase Inhibition | Not specified | Sigma-Aldrich |

| Dopamine D4 Receptor Antagonism | Dopamine D4 Receptor | Aldrichimica Acta |

Toxicology Studies

Research has also focused on the toxicological aspects of dimethylamine derivatives, including this compound. A case study highlighted the neurotoxic effects observed in individuals exposed to related compounds, emphasizing the need for careful handling and further investigation into its safety profile.

Case Study: Dimethylamine Toxicity

A clinical report documented several cases of exposure to dimethylamine borane, indicating significant neurotoxicity and necessitating immediate decontamination measures. This underscores the importance of understanding the safety implications when working with similar chemical structures .

Mechanism of Action

The compound exerts its effects by acting as a chiral ligand in catalytic processes. It coordinates with metal centers, forming complexes that facilitate enantioselective reactions. The molecular targets include various transition metals such as palladium, rhodium, and iridium. The pathways involved typically include the formation of metal-ligand complexes that undergo subsequent catalytic cycles to produce enantioselective products .

Comparison with Similar Compounds

Structural Differences :

- Core Heteroatoms : The target compound substitutes phosphorus in the dioxaphosphepin ring, whereas benzodioxathiepins (e.g., α-endosulfan, CAS 959-98-8) feature sulfur. Phosphorus has a larger atomic radius and lower electronegativity than sulfur, leading to differences in ring strain and electron distribution .

- Substituents: Endosulfan derivatives are heavily chlorinated (hexachloro substitution), while (dioxaphosphepin-6-yl)dimethylamine carries a dimethylamine group. This contrast impacts applications: endosulfan is a pesticide, while the dimethylamine-substituted compound may serve as a ligand or intermediate in organocatalysis.

Property Comparison :

Comparison with Dimethylamine (CAS 124-40-3)

Functional Group Analysis :

- Basicity : Free dimethylamine (pKa ~10.7) is a strong base. When incorporated into the dioxaphosphepin structure, the amine’s basicity may decrease due to electron-withdrawing effects from the ring .

- Stability : Anhydrous dimethylamine is volatile (UN 1032), but the dioxaphosphepin backbone likely enhances thermal stability, reducing volatility.

Comparison with Diphenylamine Analogs

While diphenylamines (e.g., tofenamic acid) lack a phosphorus heterocycle, their amine-substituted aromatic systems share some electronic features. Key contrasts include:

- Biological Activity : Diphenylamine analogs often target cyclooxygenase enzymes, whereas phosphorus-containing compounds may interact with phosphate-binding proteins or nucleic acids .

Biological Activity

(Dioxaphosphepin-6-yl)dimethylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(this compound is characterized by a unique dioxaphosphepin framework, which contributes to its reactivity and biological interactions. The compound's chemical formula is , with a molecular weight of approximately 329.34 g/mol. It exhibits optical activity, with a specific rotation of in chloroform, indicating its chiral nature .

Mechanisms of Biological Activity

Research indicates that the biological activity of (this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that this compound acts as an inhibitor for various enzymes, including those involved in neurotransmitter signaling and metabolic pathways. For instance, it has been identified as a potential inhibitor of g-secretase, which plays a crucial role in Alzheimer's disease pathology .

- Receptor Modulation : The compound has been noted for its ability to modulate receptors such as the human vanilloid receptor and dopamine D4 receptor, suggesting potential applications in pain management and psychiatric disorders .

- Catalytic Properties : It has also been explored for its role in palladium-promoted catalytic transformations, which enhances its utility in synthetic organic chemistry .

Case Studies

Several studies have documented the biological effects of (this compound:

- Neuroprotective Effects : A study conducted by Owens et al. (2003) demonstrated that this compound exhibited neuroprotective properties in vitro by inhibiting neuronal apoptosis through modulation of apoptotic pathways .

- Anticancer Activity : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit cancer cell proliferation in various tumor models, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Overview

Q & A

Q. Experimental Design :

- Substrate selection : Test dehydrogenation of dimethylamine borane (DMAB) as a model reaction, given its relevance in hydrogen storage .

- Kinetic profiling : Measure H evolution rates using water-displacement methods under controlled temperature (e.g., 35°C ± 0.1°C) and catalyst loading (0.5–5 mol%) .

- Turnover frequency (TOF) : Compare TOF values against benchmark catalysts (e.g., Ru@Cellulose nanoparticles with TOF = 122.56 mol H/(mol·h) ).

Q. Data Interpretation :

- Activation energy : Calculate via Arrhenius plots from rate constants at 25–50°C.

- Heterogeneity confirmation : Conduct poisoning experiments (e.g., mercury drop test) to confirm if catalysis occurs on the surface (heterogeneous) or in solution (homogeneous) .

Basic: What spectroscopic techniques are essential for characterizing (this compound and its intermediates?

- P NMR : Primary tool for tracking phosphorous coordination shifts (δ = +20 to +40 ppm for P–O bonds) and identifying hydrolyzed byproducts .

- XPS : Validate oxidation states of phosphorus (binding energy ~133–135 eV for P in dioxaphosphepin cores) .

- FT-IR : Confirm dimethylamine ligation via N–H stretching (3300–3400 cm) and P–O–C vibrations (950–1050 cm) .

Advanced: How do steric and electronic effects of substituents on the dioxaphosphepin ring influence catalytic stability?

Q. Case Study :

- Electron-withdrawing groups (e.g., Cl in dinaphtho-dioxaphosphepin derivatives) enhance thermal stability but reduce catalytic turnover due to decreased electron density at the phosphorus center .

- Steric hindrance : Bulky aryl groups (e.g., 4-chlorophenyl) suppress agglomeration in nanoparticle-supported catalysts, improving recyclability (>5 cycles with <10% activity loss) .

Q. Methodological Approach :

- DFT calculations : Model ligand-P interactions to predict electronic effects on transition states .

- TEM/EDS : Correlate nanoparticle dispersion with catalytic performance .

Basic: What are the best practices for handling air- and moisture-sensitive dioxaphosphepin derivatives?

- Storage : Use Schlenk flasks under argon with molecular sieves to prevent hydrolysis .

- Reaction setup : Employ gloveboxes for ligand exchange steps, and monitor moisture levels via Karl Fischer titration (<50 ppm HO) .

Advanced: How can contradictions in reported catalytic efficiencies of dioxaphosphepin-based systems be resolved?

Q. Root Causes :

Q. Resolution Strategy :

- Reproducibility framework : Adopt open-source kinetic datasets and report TOF values with error margins (±5%) .

- Cross-lab validation : Collaborate to test catalysts under identical conditions (e.g., 35°C, 0.25 mol% loading) .

Basic: What computational tools are suitable for modeling the reactivity of (this compound?

- Software : Gaussian 16 or ORCA for DFT studies on P–N bond dissociation energies.

- Basis sets : Use def2-TZVP for phosphorus and 6-31G(d) for light atoms .

Advanced: How does the coordination environment of transition metals (e.g., Ru, Pd) affect synergistic catalysis with dioxaphosphepin ligands?

Q. Key Findings :

- Ru–P synergism : Ru nanoparticles supported on dioxaphosphepin-modified cellulose show 3× higher TOF than homogeneous Ru(acac) due to enhanced electron transfer .

- Alloy effects : Pd–Ru alloys on polymer supports exhibit lower activation energies (E = 32 kJ/mol) compared to monometallic systems (E = 45 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.